Nitrosoprodenafil
Overview
Description
Nitrosoprodenafil is a synthetic designer drug found in “herbal” aphrodisiac productsThis compound has an innovative structure that acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide, which have powerfully synergistic effects .
Mechanism of Action
Target of Action
Nitrosoprodenafil is a synthetic designer drug that is often found in “herbal” aphrodisiac products . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and nitric oxide (NO). PDE5 is an enzyme that regulates blood flow by affecting the intracellular concentration of cyclic guanosine monophosphate (cGMP). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation .
Mode of Action
This compound has a unique structure that acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . The inhibition of PDE5 by aildenafil leads to an increase in cGMP levels, which in turn causes smooth muscle relaxation and increased blood flow. The release of nitric oxide further enhances this effect by stimulating the production of cGMP . These effects are synergistic, leading to a potent enhancement of vasodilation.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the cGMP pathway. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within cells. This results in the relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow. The release of nitric oxide further stimulates the production of cGMP, amplifying this effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells and the enhancement of blood flow. This is achieved through the inhibition of PDE5 and the stimulation of cGMP production, leading to vasodilation . These effects are likely to contribute to the aphrodisiac properties attributed to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrosoprodenafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of nitroso groups. The process typically includes:
Step 1: Synthesis of the core pyrazolo[4,3-d]pyrimidine structure.
Step 2: Introduction of the sulfonyl group and ethoxyphenyl group.
Step 3: Nitrosation of the thiazole ring to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Controlled temperature and pressure conditions: to optimize yield and purity.
Use of catalysts: to accelerate the reaction rates.
Purification steps: such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Nitrosoprodenafil undergoes several types of chemical reactions, including:
Oxidation: Conversion of the nitroso group to a nitro group.
Reduction: Reduction of the nitroso group to an amine.
Substitution: Replacement of functional groups on the core structure.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroprodenafil.
Reduction: Formation of aminoprodenafil.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nitrosoprodenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of nitroso groups on pharmacological activity.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential use in treating erectile dysfunction and other conditions related to vascular function.
Industry: Studied for its potential use in developing new pharmaceuticals with dual mechanisms of action.
Comparison with Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Acetildenafil: Another analogue with similar pharmacological effects.
Sulfoaildenafil: A related compound with a sulfonyl group.
Uniqueness: Nitrosoprodenafil is unique due to its dual mechanism of action, combining the effects of a phosphodiesterase type 5 inhibitor and nitric oxide release. This combination has not been exploited by conventional pharmaceutical companies due to the associated risks, such as a precipitous drop in blood pressure .
Properties
IUPAC Name |
N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKXJYYAUWRND-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029943 | |
Record name | Nitrosoprodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266755-08-1 | |
Record name | Nitrosoprodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoprodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSOPRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of Nitrosoprodenafil based on the provided research?
A1: The research paper focuses on elucidating the structure of this compound using various spectroscopic techniques. While the abstract doesn't provide specific details, the title highlights the use of NMR, mass spectrometry, and X-ray diffraction in conjunction with hydrolysis data to revise the understanding of the compound's structure []. This suggests a comprehensive approach was taken to confirm and potentially refine the molecular structure of this compound.
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